molecular formula C6H6Cl2N2O2S B6288054 2,5-Dichloro-pyridine-3-sulfonic acid methylamide, 95% CAS No. 2737205-80-8

2,5-Dichloro-pyridine-3-sulfonic acid methylamide, 95%

Cat. No. B6288054
CAS RN: 2737205-80-8
M. Wt: 241.09 g/mol
InChI Key: UWPQBJKTZSNEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This process synthesizes the corresponding pyridine-3-sulfonyl chlorides, which are then converted to pyridine-3-sulfonic acids and -sulfonyl amides .


Molecular Structure Analysis

The molecular formula of 2,5-Dichloro-pyridine-3-sulfonic acid methylamide is C6H6Cl2N2O2S . It is a synthetic derivative of pyridine compound that has a sulfonamide group and two chlorine atoms attached to the pyridine ring.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,5-Dichloro-pyridine-3-sulfonic acid methylamide include diazotation of substituted 3-aminopyridines and subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This leads to the formation of pyridine-3-sulfonyl chlorides, which are then converted to pyridine-3-sulfonic acids and -sulfonyl amides .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2,5-Dichloro-pyridine-3-sulfonic acid methylamide serves as an intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals and agrochemicals . The sulfonyl amide group in the compound provides a reactive site for further chemical transformations, leading to the creation of complex molecules with potential biological activity.

Development of Herbicides

The sulfonyl amide derivatives synthesized from this compound have been found to possess herbicidal properties . Researchers can modify the chemical structure to enhance its herbicidal activity, making it a valuable tool in the agricultural industry for controlling unwanted vegetation.

Pharmaceutical Intermediates

This compound is used to create intermediates that are further processed to develop pharmaceutical drugs . The dichloro and sulfonyl amide groups are particularly useful for introducing additional functional groups that can lead to the discovery of new medicinal agents.

Catalysis in Organic Synthesis

2,5-Dichloro-pyridine-3-sulfonic acid methylamide can act as a catalyst or a component of a catalyst system in organic synthesis . Its structure allows it to facilitate various chemical reactions, including those leading to the formation of pyridine derivatives, which are important in medicinal chemistry.

properties

IUPAC Name

2,5-dichloro-N-methylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2S/c1-9-13(11,12)5-2-4(7)3-10-6(5)8/h2-3,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPQBJKTZSNEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(N=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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